2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic organic compound with the molecular formula C6H9NOS. It is a member of the thiazine family, which is characterized by a six-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with a thiourea derivative, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvent systems that facilitate the formation of the thiazine ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as a dihydrothiazine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazine derivatives. Substitution reactions can introduce various functional groups onto the thiazine ring, leading to a diverse array of derivatives .
Scientific Research Applications
2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a sulfur and nitrogen atom in a five-membered ring but differ in their chemical properties and biological activities.
Dithiazines: These compounds have a similar ring structure but contain two sulfur atoms, which can lead to different reactivity and applications
Properties
CAS No. |
88152-51-6 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2,6-dimethyl-2,3-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C6H9NOS/c1-4-3-6(8)7-5(2)9-4/h3,5H,1-2H3,(H,7,8) |
InChI Key |
OPFGBPYPQLNPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)C=C(S1)C |
Origin of Product |
United States |
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